molecular formula C12H12N2O3 B12632648 2-[3-(Methylcarbamoyl)indol-1-yl]acetic acid

2-[3-(Methylcarbamoyl)indol-1-yl]acetic acid

Cat. No.: B12632648
M. Wt: 232.23 g/mol
InChI Key: BBGINCIRSGIZFJ-UHFFFAOYSA-N
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Description

2-[3-(Methylcarbamoyl)indol-1-yl]acetic acid is a derivative of indole, a significant heterocyclic system found in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 2-[3-(Methylcarbamoyl)indol-1-yl]acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of indole derivatives with methyl isocyanate in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions in a suitable solvent like dichloromethane . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-[3-(Methylcarbamoyl)indol-1-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Scientific Research Applications

2-[3-(Methylcarbamoyl)indol-1-yl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(Methylcarbamoyl)indol-1-yl]acetic acid involves its interaction with specific molecular targets. It is known to bind to various receptors and enzymes, modulating their activity. For instance, it can inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

2-[3-(Methylcarbamoyl)indol-1-yl]acetic acid can be compared with other indole derivatives such as indole-3-acetic acid and indole-3-carboxaldehyde. While all these compounds share the indole core structure, they differ in their functional groups and, consequently, their biological activities. For example:

The uniqueness of this compound lies in its specific methylcarbamoyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

2-[3-(methylcarbamoyl)indol-1-yl]acetic acid

InChI

InChI=1S/C12H12N2O3/c1-13-12(17)9-6-14(7-11(15)16)10-5-3-2-4-8(9)10/h2-6H,7H2,1H3,(H,13,17)(H,15,16)

InChI Key

BBGINCIRSGIZFJ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CN(C2=CC=CC=C21)CC(=O)O

Origin of Product

United States

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